N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide

Description

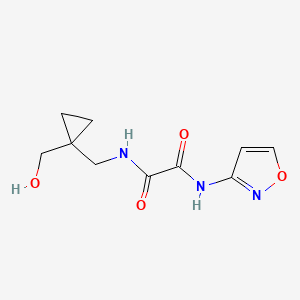

N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a unique molecular architecture combining a cyclopropane ring, a hydroxymethyl group, and an isoxazole moiety. The compound’s structure includes:

- Oxalamide backbone: Provides rigidity and hydrogen-bonding capacity, often exploited in medicinal chemistry for target binding.

- Isoxazol-3-yl substituent: A heterocyclic group known for its role in modulating biological activity, particularly in enzyme inhibition or receptor binding.

The hydroxymethylcyclopropane moiety may be introduced through alkylation or click chemistry strategies.

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c14-6-10(2-3-10)5-11-8(15)9(16)12-7-1-4-17-13-7/h1,4,14H,2-3,5-6H2,(H,11,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVIUZZNWASRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=NOC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

Hydroxymethylation: The hydroxymethyl group can be added via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

Isoxazole ring formation: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Oxalamide formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxalamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The isoxazole ring and oxalamide linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide, the following compounds serve as structural and functional analogs:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide core with a 2-hydroxy-1,1-dimethylethyl group.

- Key Differences: Lacks the oxalamide backbone and cyclopropane ring, reducing conformational constraints.

- Applications : Primarily explored in catalysis, whereas oxalamides are more commonly studied in medicinal chemistry.

Isoxazole-Containing Oxalamides (e.g., N2-(Isoxazol-5-yl)-N1-benzyloxalamide)

- Structure : Shares the N2-isoxazolyl oxalamide motif but substitutes the cyclopropyl group with a benzyl moiety.

- Key Differences: The benzyl group increases lipophilicity (predicted logP ~2.5 vs. Cyclopropane’s ring strain may enhance reactivity or target engagement compared to benzyl’s inertness.

- Biological Activity : Benzyl-substituted analogs show moderate kinase inhibition, whereas cyclopropane derivatives may exhibit improved selectivity due to steric effects.

Cyclopropane-Functionalized Amides (e.g., Cyclopropylmethyl Acetamide)

- Structure : Simple acetamide with a cyclopropylmethyl chain.

- Key Differences: Absence of the isoxazole and oxalamide groups limits hydrogen-bonding and π-π stacking capabilities. Hydroxymethyl substitution in the target compound introduces polarity, improving aqueous solubility (estimated >50 mg/mL vs. <10 mg/mL for non-hydroxylated analogs).

Data Table: Comparative Properties

Research Findings and Implications

- Metabolic Stability : The hydroxymethylcyclopropyl group in the target compound may reduce oxidative metabolism compared to benzyl or linear alkyl chains, as cyclopropane rings resist cytochrome P450-mediated degradation.

- Synthetic Challenges : Introducing the cyclopropane moiety requires specialized reagents (e.g., Simmons-Smith conditions) or strain-promoted reactions, increasing synthesis complexity relative to simpler amides.

- Biological Potential: Isoxazole-oxalamide hybrids are under investigation for antiviral and anticancer applications, but the target compound’s efficacy remains unvalidated in peer-reviewed studies.

Biological Activity

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and potential applications.

Structural Overview

The compound is characterized by the following structural components:

- Cyclopropyl Group : This moiety may enhance the compound's binding affinity to biological targets.

- Hydroxymethyl Group : This functional group can facilitate hydrogen bonding, potentially influencing biological interactions.

- Isoxazole Ring : Known for its role in various biological activities, this ring can interact with multiple molecular targets.

- Oxalamide Moiety : Contributes to the compound's overall reactivity and stability.

The molecular formula of this compound is , with a molar mass of approximately 234.25 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O3 |

| Molar Mass | 234.25 g/mol |

| Solubility | Moderate in polar solvents |

| Melting Point | Not fully characterized |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The cyclopropyl group may facilitate binding to enzymes, altering their activity.

- Receptor Modulation : The hydroxymethyl and oxalamide functionalities could enhance interactions with receptor sites, influencing signal transduction pathways .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Cancer Treatment : Preliminary studies suggest potential antitumor activity, possibly through mechanisms involving alkylation or inhibition of topoisomerase enzymes .

- Inflammatory Disorders : Its ability to modulate enzymatic activity may position it as a candidate for treating conditions mediated by inflammatory pathways.

Case Studies and Research Findings

Several studies have highlighted the biological effects of similar compounds, providing insights into the potential efficacy of this compound:

- Antitumor Activity : A study on related oxalamides demonstrated significant antitumor effects in murine models, correlating structural features with increased efficacy against specific cancer cell lines .

- Topoisomerase Inhibition : Research on hydroxymethyl-substituted compounds revealed their capacity to inhibit topoisomerase II, suggesting a similar mechanism might be applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.